5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) is a typical reducing agent.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Dehalogenated pyrrolopyridines.
Scientific Research Applications
5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-8(9)10-4-7(6)11-5/h2-4,11H,1H3 |
InChI Key |
MVCFWZACISBKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2N1)Br |
Origin of Product |
United States |
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